An In-depth Technical Guide to 1-Ethylcyclobutane-1-carboxylic Acid
An In-depth Technical Guide to 1-Ethylcyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethylcyclobutane-1-carboxylic acid, a valuable building block in modern medicinal chemistry. From its fundamental properties to its synthesis and potential applications, this document serves as an in-depth resource for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of the Cyclobutane Motif in Drug Design
The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its unique, puckered three-dimensional structure offers a distinct advantage over more traditional, planar aromatic rings. By incorporating a cyclobutane moiety, medicinal chemists can improve a variety of pharmacological properties, including metabolic stability, target-binding affinity, and overall oral bioavailability. The constrained nature of the cyclobutane ring can lock a molecule into a more favorable conformation for interacting with its biological target. 1-Ethylcyclobutane-1-carboxylic acid, with its quaternary carbon center, provides a synthetically versatile scaffold for introducing this valuable motif into novel drug candidates. Carboxylic acids themselves are crucial functional groups in pharmaceuticals, often enhancing water solubility and providing a key interaction point with biological targets.[1]
Core Molecular Identity and Physicochemical Properties
CAS Number: 150864-94-1[2]
IUPAC Name: 1-ethylcyclobutane-1-carboxylic acid[3]
Molecular Formula: C₇H₁₂O₂[3]
Molecular Weight: 128.17 g/mol [3]
Physicochemical Data Summary
While specific experimental data for 1-Ethylcyclobutane-1-carboxylic acid is not widely published, the following table summarizes key computed properties and provides context with related compounds.
| Property | Value/Information | Source |
| Molecular Weight | 128.17 g/mol | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Boiling Point | Not experimentally determined. For comparison, the related Cyclobutanecarboxylic acid boils at 191.5–193.5 °C.[2] | N/A |
| Melting Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated solvents, with limited solubility in water, similar to other small carboxylic acids.[4] | N/A |
Synthesis and Manufacturing
The synthesis of 1-Ethylcyclobutane-1-carboxylic acid is not explicitly detailed in readily available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a logical and efficient two-step synthesis can be proposed. This process involves the alkylation of a suitable cyclobutane precursor followed by hydrolysis.
Proposed Synthetic Pathway
A common and effective strategy for preparing 1-alkylated carboxylic acids involves the alkylation of an enolate derived from an ester or a nitrile, followed by hydrolysis.[5] In this case, ethyl cyclobutanecarboxylate or ethyl 1-cyanocyclobutanecarboxylate serve as excellent starting materials.
Caption: Proposed two-step synthesis of 1-Ethylcyclobutane-1-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 1-Ethylcyclobutanecarboxylate
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of ethyl cyclobutanecarboxylate in anhydrous THF is added dropwise, and the mixture is stirred for an additional hour to ensure complete enolate formation.
-
Alkylation: Ethyl iodide is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield ethyl 1-ethylcyclobutanecarboxylate.
Step 2: Hydrolysis to 1-Ethylcyclobutane-1-carboxylic Acid
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Reaction Setup: The ethyl 1-ethylcyclobutanecarboxylate obtained from the previous step is dissolved in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: An excess of sodium hydroxide is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the carboxylic acid. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-Ethylcyclobutane-1-carboxylic acid. Further purification can be achieved by recrystallization or distillation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton in the downfield region (typically 10-12 ppm).[6] The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The cyclobutane ring protons will likely appear as complex multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the carboxylic acid around 175-185 ppm. The quaternary carbon of the cyclobutane ring will also be observable, along with signals for the ethyl group and the methylene carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹.[6] C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 128. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).
Applications in Drug Discovery and Development
Substituted cyclobutane carboxylic acids are valuable scaffolds in the design of novel therapeutics. The rigid cyclobutane core can position substituents in a precise three-dimensional arrangement, leading to enhanced binding to biological targets. The carboxylic acid moiety often serves as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions within a receptor's active site.
While specific applications of 1-Ethylcyclobutane-1-carboxylic acid are not extensively documented, it can be envisioned as a key intermediate in the synthesis of a variety of bioactive molecules. For example, it could be a precursor for the synthesis of novel enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. The ethyl group provides a point of structural diversity that can be explored to optimize potency and selectivity. Patents related to substituted cyclobutane carboxylic acids suggest their potential use in developing treatments for a range of conditions, including viral infections.[7]
Logical Flow for a Characterization Workflow
Caption: A logical workflow for the analytical characterization of synthesized 1-Ethylcyclobutane-1-carboxylic acid.
Safety and Handling
Based on GHS classifications for similar compounds, 1-Ethylcyclobutane-1-carboxylic acid should be handled with care. It is predicted to cause skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Ethylcyclobutane-1-carboxylic acid represents a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its unique structural features, combining the desirable properties of the cyclobutane ring with the functionality of a carboxylic acid, make it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data is currently limited, the logical synthetic pathways and predictable analytical characteristics outlined in this guide provide a solid foundation for its synthesis, characterization, and application in the development of next-generation pharmaceuticals.
References
-
The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for preparing cyclobutane-1,2-dicarboxylic esters. (2000). Google Patents.
-
Ethyl cyclobutanecarboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Cyclobutanecarboxylic acid - general description. (n.d.). Georganics. Retrieved from [Link]
-
Ethylcyclobutane. (n.d.). PubChem. Retrieved from [Link]
-
1-Ethylcyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Decarboxylation Reactions. (n.d.). Houben-Weyl. Retrieved from [Link]
- Substituted cyclobutane carboxylic acid compounds and application thereof. (2015). Google Patents.
-
The Crucial Role of Cyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
1-Ethyl-2-propylcyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
ALKYLATION OF CYANOACETIC ESTER. (n.d.). Zenodo. Retrieved from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). PMC. Retrieved from [Link]
-
The Alkylation of Esters and Nitriles. (n.d.). Organic Reactions. Retrieved from [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). Retrieved from [Link]
-
Ethyl cyclohexanecarboxylate. (n.d.). Solubility of Things. Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
1-Cyano-2,3-Epithiopropane as the Primary Sinigrin - Hydrolysis Product of Fresh Cabbage. (n.d.). USDA ARS. Retrieved from [Link]
-
"Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". (n.d.). UND Scholarly Commons. Retrieved from [Link]
-
1-Cyano-1-hydroxycyclohexane. (n.d.). PubChem. Retrieved from [Link]
-
1-Bromocyclobutane-1-carboxylic acid ethyl ester. (2023). ChemBK. Retrieved from [Link]
-
The Crucial Role of Cyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
cyclobutane low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
-
Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-. (n.d.). Cheméo. Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
1-Ethylcyclopentane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Ethylcyclobutane-1-carboxylic acid | C7H12O2 | CID 21996033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-ethylcyclobutane-1-carboxylic acid (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
